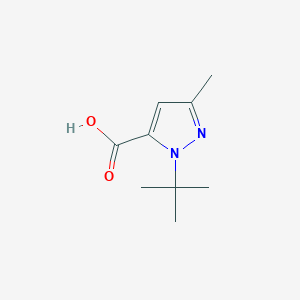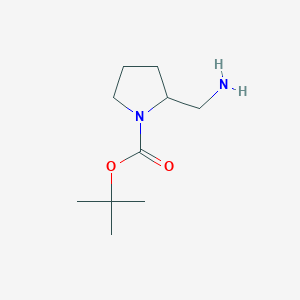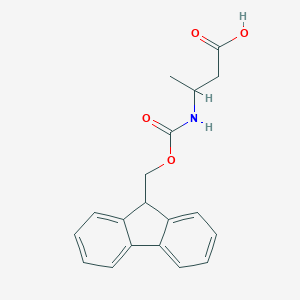
2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
Descripción general
Descripción
2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene is a useful research compound. Its molecular formula is C4H2Br2F4 and its molecular weight is 285.86 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Preparation of Tetrafluoroethylenated Zinc Reagent : 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene has been used to prepare (3‑bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide, which is a stable organozinc reagent. This reagent is capable of participating in cross-coupling reactions with various acyl chlorides or iodoarenes, yielding CF2CF2-containing organic molecules (Kajimoto, Yamada, & Konno, 2021).
Coupling Reaction with Electrophiles : The zinc reagent derived from this compound can undergo cross-coupling reactions with various electrophiles, including aromatic iodides or acyl chlorides, to produce a range of CF2CF2-containing molecules. This highlights its utility in synthesizing functional molecules (Tamamoto, Yamada, & Konno, 2018).
Introduction of Tetrafluoroethylene Unit into Organic Molecules : A process involving the reductive coupling of 4-bromo-3,3,4,4-tetrafluorobut-1-ene with various carbonyl compounds has been developed. This process efficiently introduces the tetrafluoroethylene (-CF2CF2-) unit into organic molecules (Konno et al., 2011).
Synthesis of Liquid Crystals with Negative Dielectric Anisotropy : The molecule has been used in the synthesis of unique tricyclic compounds with a 5,5,6,6-tetrafluorocyclohexa-1,3-diene moiety, which are important for liquid crystal display device applications. These molecules show large negative dielectric anisotropy and high viscosity, highlighting their potential in advanced material applications (Yamada et al., 2017).
Mecanismo De Acción
Target of Action
It’s known that the compound is used in the synthesis of biologically active fluorinated sugars and functional materials .
Mode of Action
The specific mode of action of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene It’s known that the compound undergoes diverse synthetic transformations, which may influence its interaction with its targets .
Biochemical Pathways
The compound is known to be used in the synthesis of biologically active fluorinated sugars and functional materials, suggesting it may influence related biochemical pathways .
Result of Action
The compound is known to be used in the synthesis of biologically active fluorinated sugars and functional materials, suggesting it may have related molecular and cellular effects .
Action Environment
Propiedades
IUPAC Name |
2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2F4/c1-2(5)3(7,8)4(6,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHBOFCBOXQOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)Br)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371606 | |
| Record name | 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161958-58-3 | |
| Record name | 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62861.png)




![Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B62876.png)
![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)
![17-(1,5-dimethylhex-4-enyl)-4,4,10,14-tetramethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)
![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B62880.png)


![8-Chlorothiazolo[5,4-g]quinazoline](/img/structure/B62887.png)
